
Torin 2
Overview
Description
Torin 2 is a synthetic compound known for its potent and selective inhibition of the mechanistic target of rapamycin (mTOR) kinase. It is a second-generation ATP-competitive inhibitor that exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1. This compound is widely used in scientific research due to its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool for studying the mTOR signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Torin 2 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized using a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Final purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Torin 2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the chemical reactions of this compound include various analogs and derivatives with modified functional groups. These products are often used in research to study the structure-activity relationship and to develop more potent and selective inhibitors .
Scientific Research Applications
Cancer Research Applications
1. Antitumor Effects:
Torin 2 has demonstrated significant antitumor effects across multiple cancer types:
- Hepatocellular Carcinoma (HCC): In vitro studies showed that this compound effectively suppressed growth and induced apoptosis in HCC cell lines. The treatment resulted in reduced proliferation rates and enhanced cell death compared to controls .
- Anaplastic Thyroid Cancer (ATC): this compound inhibited tumor growth and metastasis in ATC models. It significantly reduced the phosphorylation of key proteins in the mTOR pathway, leading to G1/S phase arrest in cancer cells .
- Adult T-Cell Leukemia/Lymphoma: In this context, this compound exhibited greater efficacy than rapamycin, with strong inhibition of cell growth linked to reduced AKT phosphorylation .
Table 1: Summary of Antitumor Effects of this compound
Neurodegenerative Disease Applications
This compound's ability to inhibit both mTOR complexes makes it a candidate for treating neurodegenerative diseases. Research indicates that it can modulate autophagy pathways that are often dysregulated in conditions like Alzheimer's disease:
- Drosophila Model Studies: Transcriptomic analyses have shown that this compound can induce beneficial changes in gene expression related to neuroprotection and autophagy enhancement .
Metabolic Disorders
This compound has also been investigated for its potential in treating metabolic disorders by modulating insulin signaling pathways:
- Insulin Resistance: Studies suggest that this compound can improve insulin sensitivity through its action on the mTOR pathway, highlighting its potential for managing conditions like type 2 diabetes .
Case Studies
Case Study: Efficacy in Combination Therapies
In a study combining this compound with other chemotherapeutic agents, researchers found enhanced antitumor efficacy against KRAS-driven lung tumors. The combination approach led to significant tumor shrinkage compared to monotherapy with either agent alone .
Mechanism of Action
Torin 2 exerts its effects by inhibiting the activity of mTOR kinase. It binds to the ATP-binding site of mTOR, preventing the phosphorylation and activation of downstream targets involved in cell growth, survival, and autophagy. This compound inhibits both mTORC1 and mTORC2, leading to a comprehensive blockade of mTOR signaling. This inhibition results in the suppression of cellular processes that are dependent on mTOR activity, such as protein synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Torin 1: The predecessor of Torin 2, also an ATP-competitive inhibitor of mTOR but with less favorable pharmacokinetic properties.
Rapamycin: A natural compound that inhibits mTORC1 but not mTORC2, leading to partial inhibition of mTOR signaling.
AZD8055: Another ATP-competitive inhibitor of mTOR with similar properties to this compound but different selectivity and potency profiles
Uniqueness of this compound
This compound is unique due to its ability to inhibit both mTORC1 and mTORC2 with high potency and selectivity. It also exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1, making it a more effective tool for studying the mTOR pathway and for potential therapeutic applications .
Biological Activity
Torin 2 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key regulator in various cellular processes such as growth, proliferation, and survival. This compound is classified as a second-generation ATP-competitive inhibitor, exhibiting superior pharmacokinetic properties compared to earlier mTOR inhibitors. Its biological activity has been extensively studied across various cancer types, demonstrating significant potential as a therapeutic agent.
This compound primarily inhibits mTORC1 and mTORC2 pathways by blocking the phosphorylation of key substrates involved in cell growth and survival. Specifically, it inhibits T389 phosphorylation on S6K (RPS6KB1) and affects Akt phosphorylation at both T308 and S473 sites, leading to reduced activation of downstream signaling pathways. This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells.
Key Features:
- Selectivity: this compound shows an IC50 of approximately 2.1 nM for mTOR with around 800-fold selectivity over PI3K (IC50 = 200 nM) .
- Autophagy Induction: It activates autophagy, which contributes to its anti-cancer effects .
Hepatocellular Carcinoma (HCC)
Research has demonstrated that this compound effectively suppresses the growth and survival of HCC cell lines such as Hep G2, SNU-182, and Hep 3B2.1–7. The treatment resulted in:
- Reduced Proliferation: Inhibition of cell growth was observed in a dose-dependent manner.
- Induction of Apoptosis: High rates of apoptosis were noted following treatment.
- Autophagy Activation: Autophagy was triggered, contributing to the suppression of tumor growth .
Non-Small Cell Lung Cancer (NSCLC)
This compound has shown promising results against EGFR-TKI resistant NSCLC cells:
- Inhibition of Tumor Growth: In xenograft models, this compound significantly reduced tumor volume and weight.
- Mechanistic Insights: It inhibited Akt/mTOR signaling and induced autophagy, leading to enhanced apoptosis in tumor tissues .
Summary of Research Findings
Case Studies
-
Hepatocellular Carcinoma Study:
- Objective: To evaluate the impact of this compound on HCC cell lines.
- Methodology: Treatment with varying concentrations of this compound over 24 hours.
- Results: Significant reduction in cell viability and induction of apoptosis were observed, highlighting its potential as a therapeutic agent for HCC .
- NSCLC Study:
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Torin 2, and how do these targets influence experimental design in cancer models?
this compound is a potent ATP-competitive inhibitor of mTORC1 and mTORC2, with secondary activity against PIKK family kinases (ATM, ATR, DNA-PK) and Akt phosphorylation . To design experiments, researchers must account for its dual mTORC1/2 inhibition, which disrupts growth, proliferation, and metabolic pathways. For example:
- Use cell lines sensitive to mTOR signaling (e.g., MZ-CRC-1, TT) and validate target engagement via phosphorylation assays (e.g., p-S6K for mTORC1, p-Akt Ser473 for mTORC2) .
- Dose selection should align with reported EC50 values (e.g., 250 pM for mTOR inhibition in cells; <10 nM for Akt T308 inhibition) .
Q. How should researchers determine appropriate dosing regimens for in vivo studies using this compound?
this compound exhibits a short half-life (0.72 hours) but high oral bioavailability (51%) in mice. Key considerations:
- Administer 20–40 mg/kg intravenously or orally for sustained mTOR inhibition .
- Monitor pharmacodynamic markers (e.g., MYCN protein reduction in Th-MYCN models) and adjust dosing frequency to compensate for rapid clearance .
Q. What methodologies are recommended for assessing this compound’s impact on autophagy and ferroptosis?
- Autophagy induction : Measure ULK1 Ser757 dephosphorylation (mTORC1 inhibition) and SQSTM1/p62 degradation via immunoblotting .
- Ferroptosis synergy : Combine this compound (e.g., 100 nM) with ferroptosis inducers (e.g., FIN56) and quantify lipid peroxidation or GPX4 degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50/EC50 values for this compound across studies?
Discrepancies arise from assay conditions (e.g., cellular vs. biochemical assays) and off-target effects. For example:
- This compound’s EC50 for mTOR inhibition ranges from 250 pM (cellular) to 1.666 mM (TFEB nuclear translocation) .
- Methodological solution : Standardize assays using isogenic cell lines (e.g., with/without mTOR pathway mutations) and include kinase profiling to confirm selectivity .
Q. What strategies optimize the synergy between this compound and metabolic inhibitors like metformin?
this compound reduces glycolytic intermediates and TCA cycle metabolites, while metformin lowers NAD+/FAD pools. To enhance synergy:
- Use dose-matrix experiments (e.g., 0–50 nM this compound + 0–10 mM metformin) in pancreatic cancer models.
- Validate via metabolomics (e.g., LC-MS for ATP/NAD+ levels) and apoptosis assays .
Q. How can transcriptomic data (e.g., mRNA-seq) be analyzed to identify this compound-sensitive pathways?
- Fold-Change-Specific Enrichment Analysis (FSEA) : Prioritizes gene ontology terms with coherent expression changes (e.g., apoptosis or autophagy pathways in Nothobranchius guentheri brain tissues) .
- Weighted Gene Co-Expression Network Analysis (WGCNA) : Identifies co-expressed gene modules (e.g., mTOR-regulated networks) and correlates them with phenotypic outcomes .
Q. Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?
- Dose-response curves : Fit data using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 values .
- Differential expression : Apply edgeR or DESeq2 for RNA-seq data, adjusting for overdispersion in count-based datasets .
Q. How should researchers address off-target effects when interpreting this compound’s phenotypic outcomes?
this compound inhibits PI3Kγ and PDK1 at higher concentrations (>10 nM). Mitigation strategies:
- Include PI3K/mTOR dual inhibitors (e.g., NVP-BEZ235) as comparators.
- Use CRISPR/Cas9 to knockout off-target kinases in validation experiments .
Q. Experimental Design Tables
Table 1. Key Parameters for In Vivo this compound Administration
Parameter | Value | Reference |
---|---|---|
Bioavailability | 51% (oral) | |
Half-life | 0.72 hours | |
Effective Dose | 20–40 mg/kg | |
Tumor Model | Th-MYCN neuroblastoma |
Table 2. This compound Selectivity Profile
Target | EC50/IC50 | Assay Type | Reference |
---|---|---|---|
mTOR | 250 pM | Cellular | |
ATM | 28 nM | Biochemical | |
Akt T308 | <10 nM | Cellular | |
PI3Kγ | Comparable to mTOR | Structural |
Properties
IUPAC Name |
9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXXEUUYCAYESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679917 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223001-51-1 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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